molecular formula C20H14N4O3S B2695220 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1237756-15-8

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2695220
CAS RN: 1237756-15-8
M. Wt: 390.42
InChI Key: YQYHSPWQPTZXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4O3S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been synthesized and characterized, revealing their structure through various analytical techniques. The synthesis process often involves cyclocondensation reactions, leading to the formation of derivatives with potential antimicrobial properties. These compounds are structurally confirmed through elemental analysis, NMR, IR, and mass spectra, demonstrating the diversity and complexity of their chemical structures (Idrees et al., 2020).

Antimicrobial Properties

Research indicates that derivatives of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibit significant in vitro antibacterial activity. These compounds have been tested against pathogenic bacteria such as S. aureus and E. coli, showing promising results in inhibiting bacterial growth. The antimicrobial screening is a crucial step in the development of new therapeutic agents, potentially contributing to the treatment of infectious diseases (Idrees et al., 2019).

Potential as Carbonic Anhydrase Inhibitors

Some derivatives have been explored for their ability to inhibit carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. The development of CA inhibitors is significant for therapeutic applications, including the treatment of glaucoma, epilepsy, and certain cardiovascular disorders. Novel metal complexes of related compounds have shown to possess strong CA inhibitory properties, highlighting the potential of these derivatives in medicinal chemistry (Büyükkıdan et al., 2013).

Anti-Tumor Activity

Investigations into the anti-tumor properties of derivatives have revealed promising activities against various cancer cell lines, including hepatocellular carcinoma (HepG2). The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, has led to compounds with potent anti-tumor agents. These findings underscore the potential of such derivatives in the development of new cancer therapies, providing a foundation for further research in oncology (Gomha et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride to form benzofuran-2-carboxylic acid hydroxamic acid. This intermediate is then reacted with 5-bromo-3-(thiophen-2-yl)-1H-pyrazole to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Finally, this compound is reacted with ammonia to form the desired product, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.", "Starting Materials": [ "Benzofuran-2-carboxylic acid", "Hydroxylamine hydrochloride", "5-bromo-3-(thiophen-2-yl)-1H-pyrazole", "Ammonia" ], "Reaction": [ "Benzofuran-2-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base to form benzofuran-2-carboxylic acid hydroxamic acid.", "Benzofuran-2-carboxylic acid hydroxamic acid is then reacted with 5-bromo-3-(thiophen-2-yl)-1H-pyrazole in the presence of a coupling agent to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.", "N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is then reacted with ammonia in the presence of a reducing agent to form N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide." ] }

CAS RN

1237756-15-8

Product Name

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C20H14N4O3S

Molecular Weight

390.42

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H14N4O3S/c25-20(15-10-14(22-23-15)19-6-3-7-28-19)21-11-13-9-18(27-24-13)17-8-12-4-1-2-5-16(12)26-17/h1-10H,11H2,(H,21,25)(H,22,23)

InChI Key

YQYHSPWQPTZXCG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NNC(=C4)C5=CC=CS5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.